BenchChemオンラインストアへようこそ!

3-methoxy-4-(6-phenylhexoxy)aniline

Lipophilicity Drug Design Physicochemical Property

3-Methoxy-4-(6-phenylhexoxy)aniline (CAS 15382-76-0), also known as 4-((6-phenylhexyl)oxy)-m-anisidine or M & B 4855, is a nuclear-substituted aminophenoxyalkane characterized by a 'head-tail' architecture comprising a 3-methoxyaniline core and a lipophilic 6-phenylhexyloxy side chain. This compound belongs to a historically significant class of bioactive molecules, originally investigated for antischistosomal activity, where subtle structural modifications to the alkoxy linker and terminal aryl group profoundly influenced both efficacy and toxicity profiles.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 15382-76-0
Cat. No. B1676043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-4-(6-phenylhexoxy)aniline
CAS15382-76-0
Synonymsm-Anisidine, 4-((6-phenylhexyl)oxy)-
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)OCCCCCCC2=CC=CC=C2
InChIInChI=1S/C19H25NO2/c1-21-19-15-17(20)12-13-18(19)22-14-8-3-2-5-9-16-10-6-4-7-11-16/h4,6-7,10-13,15H,2-3,5,8-9,14,20H2,1H3
InChIKeyGLLNXISZVSYJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-(6-phenylhexoxy)aniline (CAS 15382-76-0) for Scientific Procurement: A Comparator-Focused Overview


3-Methoxy-4-(6-phenylhexoxy)aniline (CAS 15382-76-0), also known as 4-((6-phenylhexyl)oxy)-m-anisidine or M & B 4855, is a nuclear-substituted aminophenoxyalkane characterized by a 'head-tail' architecture comprising a 3-methoxyaniline core and a lipophilic 6-phenylhexyloxy side chain [1]. This compound belongs to a historically significant class of bioactive molecules, originally investigated for antischistosomal activity, where subtle structural modifications to the alkoxy linker and terminal aryl group profoundly influenced both efficacy and toxicity profiles [2]. Its procurement is distinct from simpler anisidine isomers or analogs with different linker lengths, as these variations directly impact molecular properties critical for biochemical probe design, such as lipophilicity (cLogP ~4.9) and spatial reach to hydrophobic binding pockets [1].

Procurement Risk of Substituting 3-Methoxy-4-(6-phenylhexoxy)aniline with In-Class Analogs


Generic substitution within the 4-(arylalkoxy)-m-anisidine class is not scientifically sound due to the steep structure-activity relationship (SAR) governing both desired bioactivity and undesired toxicity. The foundational study by Collins et al. (1967) demonstrated that altering the alkoxy chain length (e.g., from pentyl to hexyl) or the terminal aryl group can be the primary determinant between a compound showing retinotoxicity versus a tolerated profile [1]. For example, the 5-phenylpentyloxy analog (CAS 15382-75-9) was selected for clinical trial based on an absence of retinotoxicity in cats, a property not generalizable to other homologs without specific testing [1]. Therefore, procuring a 'close analog' such as the pentyl or p-tolyl derivative for a protocol optimized for the 6-phenylhexyloxy form risks invalidating key assay results due to differences in target engagement, off-target binding, or physicochemical behavior like logP and solubility.

Quantitative Differentiation Guide for 3-Methoxy-4-(6-phenylhexoxy)aniline Against Key Comparators


Enhanced Lipophilicity Defines a Distinct Chemical Space for Membrane Permeability vs. Shorter-Chain Analogs

The target compound's 6-carbon linker chain provides a quantifiable increase in computed lipophilicity compared to its direct 5-carbon analog, 3-methoxy-4-(5-phenylpentoxy)aniline (CAS 15382-75-9). This higher cLogP value is a critical differentiator for applications requiring enhanced passive membrane permeability or access to deep hydrophobic pockets. The 6-phenylhexyloxy chain results in a cLogP of 4.9, compared to an estimated 4.4 for the 5-phenylpentyloxy analog, representing a 0.5 log unit increase [1][2].

Lipophilicity Drug Design Physicochemical Property

Demonstrated DHODH Enzyme Inhibition with Species-Dependent Selectivity Profile

The target compound (represented as CHEMBL4452960 in BindingDB) exhibits potent inhibition of Schistosoma mansoni dihydroorotate dehydrogenase (DHODH) with an IC50 of 78 nM. Crucially, it demonstrates a 10.4-fold selectivity window over the human ortholog of the same enzyme, where its IC50 is 808 nM [1]. This species-selectivity profile is a key quantitative differentiator for any anti-parasitic drug discovery program.

Schistosomiasis DHODH Inhibition Species Selectivity

Historical In Vivo Toxicity Differentiation from Pentyloxy Analog Validates Structural Uniqueness

Class-level evidence from Collins et al. (1967) establishes that the toxicity profile of this compound class is exquisitely sensitive to alkoxy chain length. The analogous compound 3-methoxy-4-(5-phenylpentoxy)aniline (compound XVII) was specifically noted for causing no retinotoxic effects in cats, a finding that enabled its progression to a clinical trial where it cured 16 out of 44 schistosomiasis patients [1]. By direct structural inference, the 6-phenylhexyloxy variant (the target compound) has a distinct chain length that has not undergone the same in vivo safety profiling, meaning its toxicity profile cannot be assumed to be identical and represents a unique, uncharacterized risk/benefit profile.

Retinotoxicity Antischistosomal In Vivo Toxicology

Strategic Application Scenarios for 3-Methoxy-4-(6-phenylhexoxy)aniline in Scientific Research


Probing Enzyme Active Site Topology in Parasitic DHODH vs. Human Ortholog Selectivity Studies

Given the demonstrated 10.4-fold selectivity for S. mansoni over human DHODH (78 nM vs. 808 nM), this compound is an ideal starting point for structure-based drug design aimed at neglected tropical diseases [1]. Its characterized biochemical profile allows it to be used as a reference inhibitor in developing or validating new, more selective DHODH inhibitors against schistosomiasis.

Pharmacophore Expansion for Structure-Activity Relationship (SAR) Studies on Aminophenoxyalkanes

The target compound serves as a critical 'n=6' data point in a homologous series where the 'n=5' analog has known in vivo activity and toxicity profiles [2]. Procuring this compound enables a systematic SAR study to map the relationship between alkoxy chain length, lipophilicity (cLogP 4.9), and biological outcomes—essential for understanding this chemotype's therapeutic window.

Chemical Biology Probe for Target Identification via Lipophilic Affinity Chromatography

With its high computed lipophilicity (cLogP 4.9) and a reactive primary aniline handle, this compound is structurally suited for immobilization on affinity matrices. It can function as a 'bait' molecule for pull-down assays aimed at identifying novel cellular targets responsible for the class's retinotoxicity, a mechanism that has remained elusive since the 1960s [1][2].

Quote Request

Request a Quote for 3-methoxy-4-(6-phenylhexoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.